3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18382609
InChI: InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-11(8-13(25)26)6-9-4-5-10(16(18,19)20)7-12(9)17(21,22)23/h4-5,7,11H,6,8H2,1-3H3,(H,24,27)(H,25,26)
SMILES:
Molecular Formula: C17H19F6NO4
Molecular Weight: 415.33 g/mol

3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid

CAS No.:

Cat. No.: VC18382609

Molecular Formula: C17H19F6NO4

Molecular Weight: 415.33 g/mol

* For research use only. Not for human or veterinary use.

3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid -

Specification

Molecular Formula C17H19F6NO4
Molecular Weight 415.33 g/mol
IUPAC Name 4-[2,4-bis(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-11(8-13(25)26)6-9-4-5-10(16(18,19)20)7-12(9)17(21,22)23/h4-5,7,11H,6,8H2,1-3H3,(H,24,27)(H,25,26)
Standard InChI Key WSDMSXGGWDJBIX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)CC(=O)O

Introduction

3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric acid is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its complex structure and potential biological activity. This compound is classified as a beta-amino acid derivative, featuring a butyric acid backbone, an amino group protected by a tert-butyloxycarbonyl (Boc) group, and a phenyl ring substituted with two trifluoromethyl groups at positions 2 and 4.

Synthesis Methods

The synthesis of 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric acid typically involves multi-step organic reactions. A common method includes the asymmetric hydrogenation of an enamine intermediate, which facilitates the introduction of the Boc protecting group on the amino functionality. This approach ensures the stereoselective formation of the desired compound.

Reactivity and Chemical Transformations

The reactivity of 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric acid is primarily characterized by nucleophilic substitutions and acylation reactions. These transformations are crucial for modifying the compound to enhance its biological activity or alter its pharmacological profile.

Comparison with Similar Compounds

Other compounds in the same class, such as Boc-(R)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid and Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butyric acid, share similar structural features but differ in their trifluoromethyl substitution patterns. These differences can significantly impact their biological activities and chemical properties .

CompoundMolecular WeightTrifluoromethyl Substitution
3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric AcidApproximately 347.34 g/mol2,4-bis(trifluoromethyl)
Boc-(R)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric Acid347.33 g/mol2-trifluoromethyl
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butyric Acid333.30 g/mol2,4,5-trifluorophenyl

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